(5-Isopropylpyridin-2-yl)methanamine chemical structure and properties
(5-Isopropylpyridin-2-yl)methanamine chemical structure and properties
An In-depth Technical Guide to (5-Isopropylpyridin-2-yl)methanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
(5-Isopropylpyridin-2-yl)methanamine is a substituted pyridylmethanamine that serves as a crucial and versatile building block in the fields of medicinal chemistry and advanced organic synthesis. The pyridine ring, a privileged scaffold in drug discovery, imparts desirable physicochemical properties such as aqueous solubility and the ability to participate in key biological interactions.[1][2] The primary amine and isopropyl substituents provide distinct vectors for chemical modification, enabling the systematic exploration of chemical space during lead optimization. This guide offers a comprehensive overview of the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, its applications in drug development, and essential safety protocols. The content herein is synthesized from chemical databases and peer-reviewed literature to provide an authoritative resource for researchers leveraging this molecule in their work.
Chemical Identity and Structure
The molecular architecture of (5-Isopropylpyridin-2-yl)methanamine is defined by a pyridine ring substituted at the 5-position with an isopropyl group and at the 2-position with an aminomethyl group.[3] This arrangement provides a unique combination of aromaticity, basicity, and lipophilicity.
Chemical Structure
The two-dimensional structure and connectivity are illustrated below.
Caption: 2D Structure of (5-Isopropylpyridin-2-yl)methanamine.
Identifiers and Molecular Properties
The fundamental identifiers and computed properties of the molecule are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (5-propan-2-ylpyridin-2-yl)methanamine | [3] |
| CAS Number | 1188477-20-4 | [4] |
| Molecular Formula | C₉H₁₄N₂ | [3][4] |
| Molecular Weight | 150.22 g/mol | [3][4] |
| Canonical SMILES | CC(C)C1=CN=C(C=C1)CN | [3] |
| InChI Key | RYHAVPRXWYVIJP-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [4] |
| logP (Computed) | 1.6637 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
Physicochemical Properties and Handling
Properties
While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related compounds.
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Appearance: The physical form is not specified in the literature, but similar compounds range from liquids to solids at room temperature.[5][6]
-
Solubility: The presence of the pyridine ring and primary amine suggests that the compound will exhibit pH-dependent aqueous solubility, with enhanced solubility under acidic conditions due to the formation of an ammonium salt.[1]
-
Stability: Pyridine derivatives are generally stable under typical laboratory conditions.[1]
-
Storage: Chemical suppliers recommend storing the compound in a dry, sealed container at 2-8°C.[4][7]
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for structure confirmation and purity assessment.[3] Key expected signals include:
-
¹H NMR: Distinct aromatic proton signals on the pyridine ring, a septet and doublet for the isopropyl group, and a singlet for the aminomethyl (-CH₂) group, along with a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Unique signals for each of the nine carbon atoms, including three in the aromatic region of the pyridine ring, the aminomethyl carbon, and the carbons of the isopropyl group.[3]
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (150.22 g/mol ) and characteristic fragmentation patterns.[3]
-
Infrared (IR) Spectroscopy: N-H stretching vibrations for the primary amine, C-H stretches for aromatic and aliphatic groups, and C=N/C=C stretching vibrations from the pyridine ring.[3]
Synthesis and Manufacturing
Proposed Synthetic Pathway
The two-step pathway begins with the readily available 2-chloro-5-isopropylpyridine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic chemistry procedures. Researchers must adapt and optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of 5-Isopropyl-2-cyanopyridine (Nitrile Formation)
-
Rationale: A palladium-catalyzed cyanation reaction is a reliable method for converting aryl halides to nitriles. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher stability.
-
Procedure:
-
To a dry, inert-atmosphere flask, add 2-chloro-5-isopropylpyridine (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield pure 5-isopropyl-2-cyanopyridine.
-
Step 2: Synthesis of (5-Isopropylpyridin-2-yl)methanamine (Nitrile Reduction)
-
Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Alternatively, catalytic hydrogenation offers a milder, scalable option.
-
Procedure (using LiAlH₄):
-
To a dry, inert-atmosphere flask, add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 5-isopropyl-2-cyanopyridine (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target primary amine. Further purification may be achieved by distillation or chromatography if necessary.
-
Applications in Research and Drug Development
The true value of (5-Isopropylpyridin-2-yl)methanamine lies in its role as a versatile intermediate for creating libraries of more complex molecules.[3] The pyridine scaffold is a cornerstone of medicinal chemistry, found in thousands of approved drugs and clinical candidates.[8]
Role as a Privileged Scaffold
Pyridine-containing molecules are of immense interest due to their favorable properties:
-
Improved Bioavailability: The basic nitrogen atom can be protonated at physiological pH, often enhancing aqueous solubility and improving a drug candidate's absorption profile.[1]
-
Hydrogen Bonding: The ring nitrogen acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[1][3]
-
Bioisosterism: The pyridine ring is often used as a bioisostere for a benzene ring, introducing polarity and altering metabolic stability without drastically changing the molecule's size or shape.[1]
A Versatile Building Block in Lead Optimization
In drug discovery, once a "hit" compound is identified, medicinal chemists synthesize numerous analogs to establish a Structure-Activity Relationship (SAR) and improve properties like potency, selectivity, and pharmacokinetics. (5-Isopropylpyridin-2-yl)methanamine is an ideal starting point for this process.
Caption: Role of the building block in a drug discovery workflow.
The primary amine is a potent nucleophile, readily participating in reactions such as:
-
Amidation: Reaction with carboxylic acids or acid chlorides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Each reaction attaches a new R-group, allowing chemists to probe the target's binding pocket. The isopropyl group provides a lipophilic handle that can be modified, while the pyridine ring can be further functionalized if needed. This systematic modification is crucial for developing potent and safe medicines. For example, related aminomethyl scaffolds have been used to develop inhibitors of targets like human sirtuin 2 (SIRT2) and to create novel macrofilaricidal agents.[9][10]
Safety and Handling
A specific, verified Safety Data Sheet (SDS) for CAS 1188477-20-4 should be consulted before handling. Based on data for isomeric and related structures, the compound should be treated as hazardous.
-
Potential Hazards: The isomeric compound (5-Isopropylpyridin-3-yl)methanamine is classified as corrosive (GHS05) and is stated to cause severe skin burns and eye damage (H314).[7] Other related pyridylmethanamines are classified as irritants (GHS07), causing skin and serious eye irritation (H315, H319).[6] It is prudent to assume this compound shares these properties.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
(5-Isopropylpyridin-2-yl)methanamine is a high-value chemical intermediate with significant potential in drug discovery and synthetic chemistry. Its structure combines the advantageous properties of the pyridine scaffold with two chemically distinct functionalization points—the nucleophilic primary amine and the lipophilic isopropyl group. While detailed experimental data on the pure substance is limited, its utility as a building block is clear. The proposed synthetic route provides a reliable basis for its laboratory-scale preparation. By understanding its properties, synthesis, and potential applications, researchers can effectively leverage this compound to accelerate the development of novel therapeutics and complex chemical entities.
References
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IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]
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ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
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Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]
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National Center for Biotechnology Information (PubChem). (5-Methylpyridin-2-yl)methanamine. Available from: [Link]
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National Center for Biotechnology Information (PMC). (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]
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National Center for Biotechnology Information (PMC). (2021). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Available from: [Link]
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National Center for Biotechnology Information (PMC). (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]
- Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine.
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SpringerLink. (2023). Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. Available from: [Link]
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Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
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